3,4,5-Trifluorobenzoyl fluoride

Beschreibung

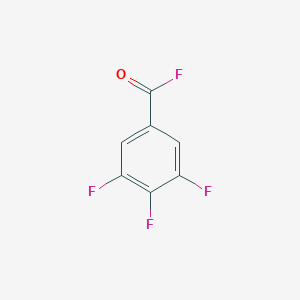

3,4,5-Trifluorobenzoyl fluoride (C₇H₂F₄O) is a fluorinated aromatic acyl fluoride characterized by three fluorine atoms at the 3rd, 4th, and 5th positions on the benzene ring and an acyl fluoride (-COF) functional group. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of fluorine substituents, which enhance the electrophilicity of the carbonyl group, making it a versatile intermediate for nucleophilic acyl substitutions.

Key properties inferred from structurally similar compounds include:

Eigenschaften

CAS-Nummer |

121579-84-8 |

|---|---|

Molekularformel |

C7H2F4O |

Molekulargewicht |

178.08 g/mol |

IUPAC-Name |

3,4,5-trifluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |

InChI-Schlüssel |

CQWIVVNUSYSMNJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)F |

Kanonische SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)F |

Synonyme |

Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Palmitodiolein durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Hydrolyse.

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Oxidation: Peroxide und Aldehyde.

Reduktion: Gesättigte Triglyceride.

Hydrolyse: Glycerin, Palmitinsäure und Ölsäure.

Analyse Chemischer Reaktionen

Types of Reactions

Palmitodiolein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Reduction: Saturated triglycerides.

Hydrolysis: Glycerol, palmitic acid, and oleic acid.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Palmitodiolein beinhaltet seine Wechselwirkung mit Lipidmembranen und Enzymen, die am Lipidstoffwechsel beteiligt sind. Es dient als Substrat für Lipasen, die die Hydrolyse von Triglyceriden zu Glycerin und freien Fettsäuren katalysieren. Diese Fettsäuren können dann an verschiedenen Stoffwechselwegen teilnehmen, darunter Beta-Oxidation und Lipidsynthese.

Wirkmechanismus

The mechanism of action of palmitodiolein involves its interaction with lipid membranes and enzymes involved in lipid metabolism . It acts as a substrate for lipases, which catalyze the hydrolysis of triglycerides into glycerol and free fatty acids . These fatty acids can then participate in various metabolic pathways, including beta-oxidation and lipid synthesis .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Isomers

The positions of fluorine substituents significantly influence electronic properties and applications.

Analysis :

Functional Group Variations

The nature of the functional group (acyl fluoride, chloride, or aldehyde) dictates reactivity and applications.

Analysis :

Halogen-Substituted Analogs

Replacement of fluorine with chlorine alters electronic and steric properties.

Analysis :

Analysis :

- Symmetrical fluorination (e.g., 3,4,5-F₃) may simplify purification compared to asymmetrical isomers.

- Low yields in 2,4,5-F₃ synthesis highlight the difficulty of controlling regioselectivity in fluorination .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trifluorobenzoyl fluoride, and how are yields optimized?

The compound is typically synthesized via fluorination of benzoyl chloride derivatives. A validated method involves reacting 3,4,5-trifluorobenzoyl chloride with potassium fluoride (KF) in tetramethylene sulfone (TMSO₂) under controlled conditions, followed by hydrolysis to isolate the fluoride . Key optimization steps include:

Q. How is this compound characterized structurally and functionally?

Analytical methods include:

- NMR spectroscopy : ¹H-NMR (δ 7.04–7.82 ppm) confirms aromatic proton environments, while ¹⁹F-NMR identifies fluorine substituents .

- Mass spectrometry (MS) : A molecular ion peak at m/z 176 (M⁺) confirms the molecular weight .

- Reactivity assays : Hydrolysis kinetics in aqueous buffers (pH 7–9) are monitored via conductivity measurements to assess stability .

Q. What safety protocols are critical when handling this compound?

As a corrosive and moisture-sensitive compound:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .

- Ventilation : Use fume hoods to prevent inhalation of vapors (classified as hazardous under GHS Category 8) .

- Spill management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can conflicting reactivity data in fluorobenzoyl fluoride derivatives be resolved?

Discrepancies in substitution reactivity (e.g., para vs. meta fluorine activation) arise from electronic effects. Methodological approaches include:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic attack sites .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive positions to distinguish mechanistic pathways .

- Comparative studies : Contrasting this compound with analogs like 2,4,5-trifluorobenzoyl chloride to isolate steric vs. electronic factors .

Q. What strategies improve the bioactivity of this compound derivatives in anticancer studies?

Structural modifications for enhanced cytotoxicity:

- Acylation : Introduce 2'-N-(2,3,4-trifluorobenzoyl) groups via a three-step process (allylation, acylation, deprotection) to increase cell membrane permeability .

- In vitro testing : Screen derivatives against HCT116 (colon), QG56 (lung), and DU145 (prostate) cancer lines using MTT assays .

- SAR analysis : Correlate fluorine substitution patterns (e.g., 3,4,5- vs. 2,4,5-trifluoro) with IC₅₀ values to identify optimal pharmacophores .

Q. How can hydrolysis byproducts of this compound be minimized in aqueous reaction systems?

Mitigation strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.